2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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Description
2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C25H29N3O4 and its molecular weight is 435.524. The purity is usually 95%.
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Scientific Research Applications
Biomonitoring and Environmental Exposure
Research by Scherer et al. (2020) on the fragrance chemical lysmeral (2-(4-tert-butylbenzyl)propionaldehyde) provides insights into human biomonitoring techniques using urine samples. This study focused on the analysis of lysmeral metabolites to understand human exposure over time, which could be analogous to studying metabolites of the specified compound for assessing environmental or occupational exposure levels (Scherer et al., 2020).
Drug Metabolism and Pharmacokinetics
Renzulli et al. (2011) explored the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, in humans. This study involved analyzing blood, urine, and feces for metabolite profiling, which could offer a model for investigating the metabolism and pharmacokinetics of the compound (Renzulli et al., 2011).
Effects on Biological Systems
Trettin et al. (2014) conducted studies on paracetamol to assess its effects on enzyme activities (NOS, COX, CYP) and oxidative stress in humans and rat hepatocytes. Similar methodologies could be employed to study the biological impact of the specified compound on enzyme systems and oxidative balance (Trettin et al., 2014).
Analytical Methods for Compound Identification
Mrochek et al. (1974) developed high-resolution liquid chromatography techniques for analyzing acetaminophen metabolism in humans, illustrating methods that could be adapted for identifying and quantifying metabolites of the compound in biological samples (Mrochek et al., 1974).
Properties
IUPAC Name |
2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-24(2,3)17-8-6-16(7-9-17)22-23(30)28(25(4,5)27-22)15-21(29)26-18-10-11-19-20(14-18)32-13-12-31-19/h6-11,14H,12-13,15H2,1-5H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVBCHROPOVLEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=O)N1CC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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